molecular formula C7H12O4 B13011019 (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate

(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate

Cat. No.: B13011019
M. Wt: 160.17 g/mol
InChI Key: BGIAHZYXLDZSGH-WDSKDSINSA-N
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Description

(3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is a chiral compound with significant importance in various fields of chemistry and biology

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate typically involves enantioselective methods to ensure the correct stereochemistry. One common approach is the use of lipase-mediated resolution protocols. For instance, starting from commercially available diallylamine, the compound can be synthesized through ring-closing metathesis (RCM) followed by SN2 displacement reactions . The use of immobilized Pseudomonas cepacia lipase on diatomaceous earth (Amano PS-D) has been reported to provide excellent enantiomeric excess .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale enzymatic resolution processes. These methods are designed to be efficient and cost-effective, ensuring high yields and purity of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Substitution reactions often involve nucleophiles like amines and alcohols under mild conditions .

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions can yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Chemistry: In chemistry, (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate is used as a chiral building block for the synthesis of complex molecules. Its unique stereochemistry makes it valuable for creating enantiomerically pure compounds .

Biology: In biological research, this compound is studied for its potential role in metabolic pathways and enzyme interactions. Its chiral nature allows researchers to investigate the effects of stereochemistry on biological activity .

Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It serves as a precursor for the synthesis of pharmaceutical agents with specific biological activities .

Industry: Industrially, this compound is used in the production of fine chemicals and as an intermediate in the synthesis of various products. Its versatility and reactivity make it a valuable component in chemical manufacturing .

Mechanism of Action

The mechanism of action of (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For instance, it may interact with enzymes or receptors, modulating their function and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds:

  • (3R,4S)-4-Hydroxy-3-methyl-2-oxohexylphosphonic acid
  • (3R,4S)-3,4,5-Trihydroxy-4-methylpentylphosphonic acid
  • (3R,4S)-4-Methyl-3-hexanol

Uniqueness: (3R,4S)-Methyl3-hydroxytetrahydro-2H-pyran-4-carboxylate stands out due to its specific stereochemistry and the range of reactions it can undergo. Its versatility in synthetic applications and potential therapeutic uses make it a unique and valuable compound in various fields of research and industry .

Properties

Molecular Formula

C7H12O4

Molecular Weight

160.17 g/mol

IUPAC Name

methyl (3R,4S)-3-hydroxyoxane-4-carboxylate

InChI

InChI=1S/C7H12O4/c1-10-7(9)5-2-3-11-4-6(5)8/h5-6,8H,2-4H2,1H3/t5-,6-/m0/s1

InChI Key

BGIAHZYXLDZSGH-WDSKDSINSA-N

Isomeric SMILES

COC(=O)[C@H]1CCOC[C@@H]1O

Canonical SMILES

COC(=O)C1CCOCC1O

Origin of Product

United States

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